![molecular formula C18H20N4O4S B2824035 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide CAS No. 898657-10-8](/img/structure/B2824035.png)
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide, also known as APB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
- Researchers have explored the antimicrobial potential of this compound. In one study, a series of hybrid molecules combining norfloxacin (a fluoroquinolone antibiotic) with a thiazolidinedione moiety were synthesized. These hybrids aimed to enhance the antibacterial effect by targeting DNA gyrase and combatting quinolone-resistant bacterial strains. Additionally, the thiazolidinedione component contributed to anti-pathogenicity by preventing biofilm formation .
- The pyridine-4-boronic acid pinacol ester , a derivative of our compound, has been employed in the synthesis of novel pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These compounds act as inhibitors of DYRK1A , a kinase associated with neurodevelopmental disorders .
- Another avenue of research involves the synthesis of novel 7-[4-(4-(un)substituted)piperazine-1-carbonyl]-piperazin-1-yl chromen-2-one derivatives. These compounds were evaluated for their inhibition of bacterial pathogens commonly found in hospital environments .
- Computational approaches, such as docking studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, have been used to understand the biological properties of this compound. These analyses provide insights into its potential advantages over the parent molecule, norfloxacin .
Antimicrobial Activity
DYRK1A Inhibition
Novel Chromenone Derivatives
Molecular Modeling and Docking Studies
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.
Mode of Action
It is likely that the compound interacts with its target organism,Mycobacterium tuberculosis H37Ra, leading to inhibition of its growth .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways ofMycobacterium tuberculosis H37Ra, leading to its growth inhibition .
Result of Action
It is likely that the compound inhibits the growth ofMycobacterium tuberculosis H37Ra, leading to its potential anti-tubercular activity .
Eigenschaften
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-14(23)21-10-12-22(13-11-21)27(25,26)16-7-5-15(6-8-16)18(24)20-17-4-2-3-9-19-17/h2-9H,10-13H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIYSHRWEMAJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.